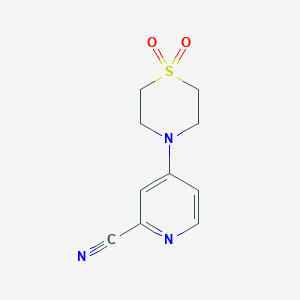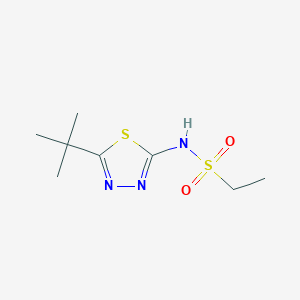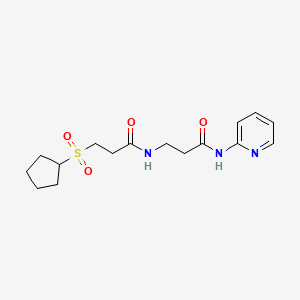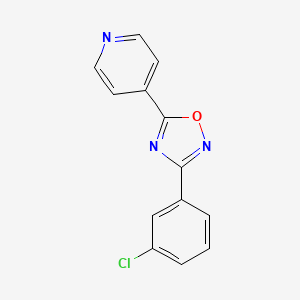
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile, also known as DMDCN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMDCN belongs to the dihydropyridine class of compounds, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The exact mechanism of action of 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and reducing the formation of new blood vessels that supply nutrients to cancer cells. This compound has also been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which play a key role in the development of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. In addition, this compound has been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
实验室实验的优点和局限性
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under a wide range of conditions, making it suitable for various biological assays. However, this compound has some limitations as well. It is highly toxic and can cause severe side effects, which may limit its use in certain experiments. In addition, this compound has poor solubility in water, which may affect its bioavailability and limit its use in certain assays.
未来方向
There are several future directions for research on 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanisms of action of this compound in more detail, which may help to identify new therapeutic targets for the treatment of cancer and inflammatory diseases. Additionally, the evaluation of the pharmacokinetics and toxicity of this compound in vivo may provide important information for its potential use in clinical trials.
合成方法
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-methylbenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine to yield this compound.
科学研究应用
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer properties, with this compound showing promising results against various types of cancer cells, including breast, lung, and liver cancer cells. This compound has also been found to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-10-6-4-5-7-13(10)16-14(8-17)11(2)19-12(3)15(16)9-18/h4-7,16,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYALBKVUGNWNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(NC(=C2C#N)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide](/img/structure/B7560728.png)
![3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7560733.png)


![3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7560757.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone](/img/structure/B7560767.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B7560773.png)
![7-methyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7560783.png)
![1-Ethoxy-2,7-dimethyl-3,5-diphenylpyrazolo[4,3-c][1,5,2]diazaphosphinine 1-oxide](/img/structure/B7560785.png)


![1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol](/img/structure/B7560817.png)
